Ethyl 2-chloroquinoline-7-carboxylate
Overview
Description
Ethyl 2-chloroquinoline-7-carboxylate is a heterocyclic organic compound with the molecular formula C12H10ClNO2. It is a derivative of quinoline, a nitrogen-containing aromatic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-chloroquinoline-7-carboxylate can be synthesized through several methods. One common approach involves the reaction of 2-chloroquinoline-7-carboxylic acid with ethanol in the presence of a dehydrating agent such as thionyl chloride. The reaction typically occurs under reflux conditions, resulting in the formation of the ethyl ester .
Industrial Production Methods
Industrial production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to ensure efficient mixing and heat transfer, thereby optimizing yield and purity. The use of catalysts and controlled reaction conditions further enhances the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-chloroquinoline-7-carboxylate undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom in the quinoline ring can be replaced by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form quinoline-7-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium hydride and primary amines are commonly used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Major Products Formed
Nucleophilic substitution: Substituted quinoline derivatives.
Oxidation: Quinoline-7-carboxylic acid derivatives.
Reduction: Dihydroquinoline derivatives.
Scientific Research Applications
Ethyl 2-chloroquinoline-7-carboxylate has several scientific research applications:
Medicinal Chemistry: It serves as a precursor for the synthesis of various pharmacologically active compounds, including antimalarial and anticancer agents.
Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators.
Industrial Applications: The compound is used in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of ethyl 2-chloroquinoline-7-carboxylate depends on its specific application. In medicinal chemistry, it often acts by inhibiting enzymes or modulating receptors. The quinoline ring interacts with the active site of the target enzyme or receptor, leading to inhibition or modulation of its activity. This interaction can involve hydrogen bonding, π-π stacking, and hydrophobic interactions .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-bromoquinoline-7-carboxylate
- Ethyl 2-fluoroquinoline-7-carboxylate
- Ethyl 2-iodoquinoline-7-carboxylate
Uniqueness
Ethyl 2-chloroquinoline-7-carboxylate is unique due to the presence of the chlorine atom, which imparts distinct reactivity and physicochemical properties. The chlorine atom enhances the compound’s ability to undergo nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
ethyl 2-chloroquinoline-7-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO2/c1-2-16-12(15)9-4-3-8-5-6-11(13)14-10(8)7-9/h3-7H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWBLMBXLGXIVHF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)C=CC(=N2)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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